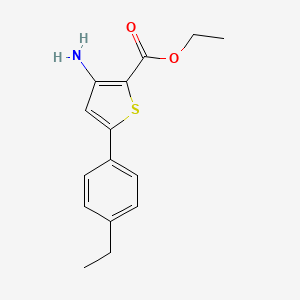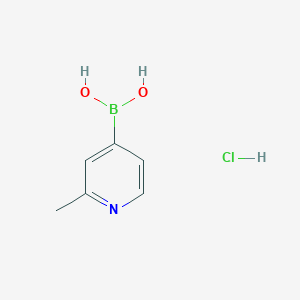
(2-Methylpyridin-4-yl)boronic acid hydrochloride
Descripción general
Descripción
“(2-Methylpyridin-4-yl)boronic acid hydrochloride” is a chemical compound with the CAS Number: 861905-97-7 . It has a molecular weight of 173.41 and its IUPAC name is 2-methyl-4-pyridinylboronic acid hydrochloride . It is typically stored in a refrigerator and appears as a white to gray to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for “(2-Methylpyridin-4-yl)boronic acid hydrochloride” is 1S/C6H8BNO2.ClH/c1-5-4-6 (7 (9)10)2-3-8-5;/h2-4,9-10H,1H3;1H . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“(2-Methylpyridin-4-yl)boronic acid hydrochloride” is a solid at 20 degrees Celsius . It has a predicted boiling point of 311.2±44.0 °C and a predicted density of 1.18±0.1 g/cm3 . It is stored under inert atmosphere, preferably in a freezer, under -20°C .
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Imine Hydrolysis
(2-Methylpyridin-4-yl)boronic acid hydrochloride plays a significant role in palladium-catalyzed reactions, particularly in the hydrolysis of imine linkages. In a study by Ahmad et al. (2019), the coupling of Schiff bases with aryl/heteroaryl boronic acids using a palladium catalyst was explored, showing efficient hydrolysis of imine linkages. This process demonstrates the utility of boronic acids in facilitating important transformations in organic synthesis (Ahmad et al., 2019).
Fluorescent Probe Design
Jin et al. (2019) developed a water-soluble BODIPY-based fluorescent probe using a pyridinium-2-yl group linked to the BODIPY core, which was instrumental in enhancing its fluorescent nature and solubility. This probe was effective in the rapid and selective detection of hypochlorous acid in living cells, showcasing the applicability of boronic acids in the design of sensitive and selective fluorescent probes (Jin et al., 2019).
Suzuki Cross-Coupling Reactions
Boronic acids, including (2-Methylpyridin-4-yl)boronic acid hydrochloride, are fundamental in Suzuki cross-coupling reactions. Bouillon et al. (2002, 2003) described the synthesis of novel halopyridinyl boronic acids and their application in Pd-catalyzed coupling with aryl halides, allowing the production of diverse pyridine libraries. These studies highlight the critical role of boronic acids in cross-coupling chemistry, which is pivotal in the synthesis of complex organic molecules (Bouillon et al., 2002), (Bouillon et al., 2003).
Electrochemical Oxidation
In a study by Iniesta et al. (2001), the electrochemical oxidation of 3-methylpyridine at a boron-doped diamond electrode was examined. This research offers insights into the use of boronic acids in electroorganic synthesis and wastewater treatment, demonstrating their versatility in environmental and industrial applications (Iniesta et al., 2001).
Selective Fluorescent Chemosensors
Boronic acid derivatives are used in developing selective fluorescent chemosensors. Huang et al. (2012) reviewed the progress of boronic acid sensors for various bioactive substances, highlighting their significance in the detection and diagnosis of diseases. This application underscores the importance of boronic acids in the design of sensitive and selective sensors for biological and pharmaceutical research (Huang et al., 2012).
Safety And Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
(2-methylpyridin-4-yl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c1-5-4-6(7(9)10)2-3-8-5;/h2-4,9-10H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPKICOTZKTBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674663 | |
| Record name | (2-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpyridin-4-yl)boronic acid hydrochloride | |
CAS RN |
861905-97-7 | |
| Record name | Boronic acid, (2-methyl-4-pyridinyl)-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861905-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid](/img/structure/B1420371.png)
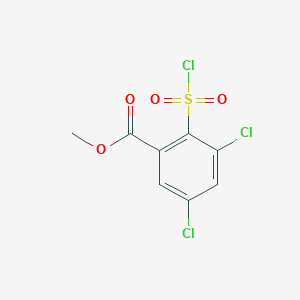
![[1-(2-Methoxy-ethyl)-piperidin-4-yl]-methyl-amine](/img/structure/B1420375.png)



![2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole](/img/structure/B1420380.png)

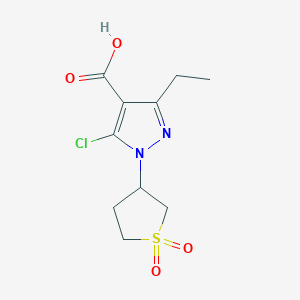
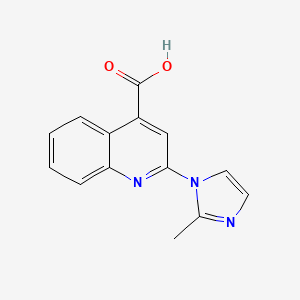
![4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1420390.png)

